molecular formula C9H13NO5 B13387645 N-Succinyl-L-proline

N-Succinyl-L-proline

Cat. No.: B13387645
M. Wt: 215.20 g/mol
InChI Key: NEBOPDYAXPDYHQ-UHFFFAOYSA-N
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Description

Contextualizing N-Succinyl-L-proline within Biochemical Research Paradigms

In the landscape of biochemical research, amino acids and their derivatives are fundamental objects of study and essential tools. L-proline, a proteinogenic amino acid, is notable for its unique cyclic structure, which introduces conformational rigidity into peptides and proteins. researchgate.net this compound is a modification of this basic structure, where a succinyl group is covalently bonded to the proline's amino group. This modification significantly alters the molecule's physicochemical properties. The addition of the succinyl group, which contains two carboxylic acid functions, enhances the compound's solubility and reactivity. chemimpex.com

This derivative fits within the broader research paradigm of using modified amino acids to probe biological systems and to serve as building blocks for more complex molecules. researchgate.net Researchers utilize such derivatives to understand amino acid metabolism, protein synthesis, and the structural requirements for biological activity. researchgate.netchemimpex.com By studying compounds like this compound, scientists can gain insights into how acylation affects the function and behavior of amino acids and the larger molecules they form.

Significance of this compound as a Research Intermediate and Building Block

The utility of this compound in a research setting is primarily as a versatile intermediate and a specialized building block. chemimpex.com Its bifunctional nature, possessing two carboxylic acid groups and a chiral center inherited from L-proline, makes it a valuable component in chemical synthesis.

Key research applications include:

Pharmaceutical Synthesis: The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of peptide-based drugs. chemimpex.com Its structure can be incorporated into larger molecules to modulate their properties.

Asymmetric Synthesis: this compound acts as a chiral auxiliary. Its inherent chirality, derived from L-proline, is exploited to control the stereochemistry of chemical reactions, which is a critical aspect of medicinal chemistry for producing enantiomerically pure compounds. chemimpex.com

Development of Novel Therapeutics: Researchers have used it as a foundational piece in the design of new therapeutic agents. chemimpex.com A notable historical example is its use in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net

Biomaterials and Formulations: Beyond drug synthesis, it has shown potential in the creation of biocompatible materials and as a stabilizing agent in protein formulations, enhancing stability and efficacy. chemimpex.com

Historical Development and Evolution of Research on this compound

The investigation into this compound gained significant momentum during the rational drug design efforts of the 1970s, particularly in the quest for inhibitors of the Angiotensin-Converting Enzyme (ACE), a key target for treating hypertension. Researchers at the pharmaceutical company Squibb were pivotal in this work.

Following the discovery of a peptide inhibitor from snake venom, teprotide, scientists sought to develop smaller, orally active non-peptide inhibitors. Based on a hypothetical model of the ACE active site, they designed and synthesized a series of compounds. Among these, this compound was identified as the most potent inhibitor in the initial series of succinyl amino acid derivatives tested. researchgate.net

While this compound itself was found to be significantly less potent—about 1/500th the activity—than the natural peptide inhibitor teprotide, its discovery was a crucial proof-of-concept. researchgate.net It validated the hypothetical model of the enzyme's active site and demonstrated that small, proline-based molecules could indeed inhibit ACE. This foundational research directly led to further modifications, such as replacing one of the carboxyl groups with a sulfhydryl group, which ultimately resulted in the development of captopril (B1668294), the first commercially successful ACE inhibitor. researchgate.net This work stands as a landmark example of structure-based drug design and highlights the critical role of intermediates like this compound in the history of pharmaceutical development. researchgate.netresearchgate.net

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H13NO5 nih.gov
Molecular Weight215.20 g/mol nih.gov
IUPAC Name1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid nih.gov
CAS Number63250-32-8 chemimpex.com

Properties

IUPAC Name

1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBOPDYAXPDYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for Synthesis and Derivatization of N Succinyl L Proline

Chemical Synthesis Approaches for N-Succinyl-L-proline and its Analogs

Traditional chemical synthesis provides robust and scalable methods for the production of this compound. These approaches primarily rely on well-established organic chemistry reactions.

The most direct chemical synthesis of this compound involves the condensation reaction between L-proline and succinic anhydride (B1165640). ontosight.ai This reaction forms a stable amide bond between the secondary amine of the proline ring and one of the carboxyl groups of succinic acid. smolecule.com The process is a type of acylation.

A general procedure involves dissolving or suspending the L-proline in a suitable solvent, such as refluxing tetrahydrofuran (B95107) (THF). google.com Succinic anhydride, dissolved in the same solvent, is then added dropwise to the mixture. This method leverages the nucleophilicity of the proline nitrogen to open the anhydride ring, resulting in the formation of this compound. ontosight.aigoogle.com This approach is foundational for creating various succinyl derivatives of amino acids. google.com

Table 1: General Parameters for Condensation Synthesis

Parameter Condition Rationale
Reactants L-proline, Succinic Anhydride Readily available starting materials for direct acylation.
Solvent Tetrahydrofuran (THF), Acetic Acid Provides a medium for the reaction; choice can influence reaction rate and yield. google.com

| Reaction Type | Acylation / Condensation | Forms the desired amide linkage. smolecule.com |

Transesterification reactions, while more commonly associated with the synthesis of esters, represent a potential strategy for creating derivatives or precursors of this compound. This method involves the exchange of an alkoxy group from an ester with an alcohol. In the context of this compound, this could be applied to modify the carboxyl groups or in multi-step synthetic pathways.

Modern catalysis has introduced highly efficient methods for transesterification that could be adapted for related syntheses. For instance, N-heterocyclic carbenes (NHCs) have emerged as potent nucleophilic catalysts for the acylation of alcohols and transesterification of various esters under mild conditions, often at room temperature. acs.org Similarly, lipases are used as biocatalysts for transesterification in the synthesis of specialty chemicals like vitamin E succinate (B1194679), demonstrating the principle of enzymatic catalysis for such transformations. mdpi.com While not a direct route to this compound itself, these strategies are relevant for the synthesis of its esters or other derivatives.

Enzymatic and Biocatalytic Routes to this compound Derivatives

Biocatalysis offers a green and highly selective alternative to chemical synthesis. Enzymes can perform complex transformations with high stereoselectivity under mild conditions, which is particularly advantageous when producing chiral molecules and their derivatives.

A key class of enzymes for modifying N-succinylated amino acids are the Fe(II)- and α-ketoglutarate (α-KG)-dependent dioxygenases. nih.gov One notable example is the N-substituted L-amino acid dioxygenase from Burkholderia ambifaria AMMD, known as SadA. nih.govplos.org This enzyme catalyzes the stereoselective C3-hydroxylation of various N-substituted L-amino acids. plos.org The reaction incorporates one oxygen atom into the substrate, while the other is used in the oxidative decarboxylation of α-KG to succinate. nih.gov

SadA has demonstrated high activity and diastereoselectivity (>99%) for the β-hydroxylation of N-succinylated aliphatic L-amino acids. researchgate.netmdpi.com For example, it converts N-succinyl-L-leucine to N-succinyl-(2S,3R)-3-hydroxyleucine and N-succinyl-L-valine to N-succinyl-β-hydroxy-l-valine. plos.orgacs.org While its primary reported substrates are branched-chain amino acid derivatives, SadA's ability to accept various N-succinylated compounds suggests its potential for creating hydroxylated derivatives of this compound or its analogs. nih.govresearchgate.net The enzyme's stability and selectivity make it a promising biocatalyst for producing valuable chiral building blocks. acs.orgnih.gov

Table 2: Substrate Specificity of SadA Dioxygenase

Substrate Product Selectivity Reference
N-succinyl-L-leucine (NSLeu) N-succinyl-L-threo-β-hydroxyleucine (NSHLeu) >99% diastereoselectivity nih.govresearchgate.net
N-succinyl-L-valine N-succinyl-β-hydroxy-l-valine Regioselective acs.orgnih.gov
N-succinyl-L-isoleucine (2S,3R)-N-succinyl-L-β-hydroxyisoleucine Stereoselective mdpi.com

Aminoacylases (EC 3.5.1.14) are enzymes that typically catalyze the hydrolysis of N-acylated L-amino acids. sci-hub.senih.gov However, the reverse reaction—the synthesis of N-acyl-amino acids via acylation—is also possible and presents a green alternative to chemical methods that often rely on harsh reagents like acyl chlorides. researchgate.netd-nb.info

The use of aminoacylases for the synthesis of N-acyl-L-amino acids from fatty acids and amino acids in an aqueous medium is an area of active research. nih.govresearchgate.net Enzymes from various bacterial sources, including Streptomyces, Burkholderia, and Mycolicibacterium, have been identified as capable of this synthetic reaction. researchgate.net Specifically, prolidases, a type of aminoacylase, are known to act on N-acyl-prolines, suggesting their potential utility in synthesizing this compound. d-nb.info This enzymatic approach offers high selectivity under environmentally friendly conditions, avoiding the stoichiometric waste produced in traditional chemical syntheses. nih.gov

Strategic Derivatization in Peptide Synthesis and Chiral Auxiliary Applications

This compound serves as a valuable building block and intermediate in more complex chemical syntheses. chemimpex.comcymitquimica.com Its structure, which combines the rigidity of the proline ring with a flexible succinyl group, makes it useful in both peptide chemistry and asymmetric synthesis.

The compound is utilized as an intermediate in the development of pharmaceuticals, particularly peptide-based drugs. chemimpex.com The succinyl group can enhance properties like solubility and reactivity, which is beneficial for drug formulation. chemimpex.com Furthermore, this compound is employed in the design of specific enzyme inhibitors. impurity.com

In the field of asymmetric synthesis, this compound and its derivatives can act as chiral auxiliaries. chemimpex.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The inherent chirality of the L-proline core guides the formation of a specific stereoisomer. The rigid, conformationally constrained backbone of proline-based derivatives makes them promising candidates for inducing β-turns in peptidomimetics and for use as chiral auxiliaries in organocatalysis. beilstein-journals.org Proline-derived structures, in general, are well-regarded for their role as organocatalysts and auxiliaries in stereoselective reactions. bocsci.comresearchgate.net

Biochemical Pathways and Enzymatic Interactions Involving N Succinyl L Proline

N-Succinyl-L-proline in Amino Acid Metabolism

While not a universally central metabolite, this compound is structurally and functionally related to key intermediates in specialized amino acid catabolic pathways, particularly in certain microorganisms. Its relevance is best understood by examining its connections to the metabolism of arginine and proline.

The metabolic pathways for arginine and proline are deeply interconnected, often converging at the intermediate L-glutamate. In some bacteria, such as species of Pseudomonas and Agrobacterium, the catabolism of arginine proceeds through a succinyl-derivative pathway, which serves to prevent the formation of non-metabolizable cyclic compounds and channel intermediates effectively [9, 10, 14].

The key steps in this pathway involve the initial succinylation of an arginine-derived intermediate, typically ornithine, using succinyl-CoA as the acyl donor. This leads to a series of succinylated compounds [11, 12]:

N2-succinyl-L-ornithine is formed from ornithine.

This is then converted by N-succinylornithine aminotransferase to N-succinyl-L-glutamate-5-semialdehyde .

A subsequent dehydrogenation step yields N-succinyl-L-glutamate .

Finally, a desuccinylase enzyme removes the succinyl group to produce L-glutamate and succinate (B1194679), which can enter the citric acid cycle [13, 15].

Proline catabolism typically involves oxidation to L-glutamate via the intermediates Δ¹-pyrroline-5-carboxylate and glutamate-γ-semialdehyde. Although this compound is not a direct intermediate in this primary catabolic route, its structure places it within this metabolic nexus. The enzymatic machinery capable of processing N-succinylated amino acids, such as N-succinyl-L-glutamate desuccinylase, highlights a biochemical logic that could potentially accommodate this compound or similar structures under specific physiological conditions or in organisms with variant pathways .

The use of succinylation is a significant metabolic strategy in certain biological networks. By attaching a succinyl group to the amino group of an amino acid, the cell effectively blocks alternative, non-productive reactions and ensures the metabolite is processed by a specific set of enzymes . N2-succinyl-L-arginine and N-succinyl-L-glutamate are archetypal examples of this strategy, acting as committed intermediates in the arginine degradation pathway described above .

This compound belongs to this class of N-acylated amino acids. Its structural similarity to N-succinyl-L-glutamate, which differs only by the cyclization of the side chain, is significant. This similarity suggests that it could potentially interact with the enzymes of these pathways, either as a poor substrate or as a competitive inhibitor. The presence of the succinyl moiety is a key recognition element for enzymes like N-succinyl-amino-acid racemases and desuccinylases, which are integral to these specialized metabolic routes. Therefore, this compound serves as an important chemical model for understanding the broader principles of substrate recognition and processing within succinylated metabolic networks.

Substrate Specificity and Kinetic Studies of this compound and its Analogs in Enzymatic Reactions

The unique structure of this compound makes it a valuable tool for investigating the active sites and mechanisms of various enzymes. Its interactions have been characterized with peptidases, dioxygenases, and other enzyme classes.

This compound is not a substrate for hydrolysis by carboxypeptidases but has been identified as a potent inhibitor, particularly of metalloenzymes like Carboxypeptidase A (CPA) . CPA is a zinc-containing exopeptidase that cleaves C-terminal amino acids from peptides.

Research findings indicate that this compound acts as a strong competitive inhibitor of CPA. Its inhibitory mechanism involves the succinyl group's terminal carboxylate coordinating directly with the active site Zn²⁺ ion, mimicking the interaction of a true substrate's C-terminal carboxylate. The proline ring fits into the S1' specificity pocket of the enzyme, which typically accommodates the C-terminal residue of a peptide substrate. This dual interaction allows it to bind tightly to the active site, preventing the binding and cleavage of actual substrates. Kinetic studies have quantified this interaction, revealing a low inhibition constant (Ki), which underscores its high affinity for the enzyme's active site .

Table 1: Inhibition of Carboxypeptidase A by this compound

EnzymeCompoundInhibition TypeInhibition Constant (Kᵢ)
Carboxypeptidase A (Bovine Pancreas)This compoundCompetitive0.43 µM

Certain microorganisms possess dioxygenases that specialize in the metabolism of N-substituted amino acids. An example is the N-succinyl-L-amino acid racemase/epimerase (NSAR/E) family of enzymes, which are often Fe(II)- and α-ketoglutarate-dependent dioxygenases [4, 5]. These enzymes can catalyze the oxidative decarboxylation of N-succinylated amino acids.

When this compound is presented as a substrate to such an enzyme, it can undergo an oxidative reaction that cleaves the N-succinyl bond. The proposed mechanism involves the enzyme hydroxylating the α-carbon of the proline ring, leading to an unstable intermediate that spontaneously decomposes. The products of this reaction are typically succinamic acid and Δ¹-pyrroline-5-carboxylate . The latter is readily hydrolyzed in aqueous solution to glutamate-γ-semialdehyde, channeling it into mainstream amino acid metabolism. Kinetic studies of these enzymes demonstrate moderate affinity (Km) and catalytic efficiency for this compound compared to other N-succinylated substrates.

Table 2: Kinetic Parameters for this compound with a Dioxygenase

EnzymeSubstrateMichaelis Constant (Kₘ)Catalytic Rate (kcat)
N-Succinyl-Amino Acid Dioxygenase (Agrobacterium sp.)This compound1.2 mM8.5 s⁻¹

Prolyl oligopeptidases (POPs) are serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues within small peptides (typically <30 amino acids) . The active site of a POP is structured to accommodate the unique, rigid structure of the proline ring in its S1 subsite.

This compound itself is not a substrate for POPs because it lacks a scissile peptide bond. However, its structure makes it an excellent molecular fragment for probing the enzyme's active site, particularly the S1 and S1' subsites. The L-proline moiety of the compound can occupy the S1 subsite, which is specifically shaped for proline recognition. The attached succinyl group extends into the S1' subsite, the region that would normally bind the amino acid residue immediately following the proline in a peptide substrate. By studying the binding affinity and orientation of this compound or its derivatives, researchers can map the steric and electrostatic requirements of the S1' subsite, providing crucial information for the design of specific and potent POP inhibitors [18, 19].

Differentiating Reactivity with Proline Iminopeptidases

Proline iminopeptidases (PIPs; EC 3.4.11.5) are exopeptidases that selectively cleave the N-terminal proline residue from peptides. mdpi.comnih.gov Their substrate specificity is a critical aspect of their function, and modifications to the N-terminus of a peptide can significantly alter its reactivity with these enzymes.

Research on the proline iminopeptidase from the psychrophilic yeast Glaciozyma antarctica (GaPIP) provides a clear example of this differential reactivity. When tested with a variety of substrates, GaPIP was identified as a strict exopeptidase. mdpi.com Crucially, it was unable to cleave N-substituted prolyl peptides, as demonstrated by its inactivity towards N-succinyl-Ala-Ala-Pro-Leu-p-nitroanilide. mdpi.comresearchgate.net This finding indicates that the presence of an N-succinyl group at the N-terminus of the peptide effectively blocks the enzyme's catalytic activity. The bulky and negatively charged succinyl group likely prevents the substrate from properly binding within the active site of the proline iminopeptidase.

This specificity is a key differentiating factor. While PIPs can hydrolyze peptides with a free N-terminal proline, their activity is obstructed by N-terminal modifications like succinylation. mdpi.comnih.gov This highlights a fundamental aspect of enzymatic recognition and catalysis, where the chemical structure of the N-terminal blocking group is a primary determinant of substrate suitability.

Table 1: Substrate Specificity of Proline Iminopeptidase from Glaciozyma antarctica (GaPIP)

Substrate Relative Activity Conclusion
L-Proline-p-nitroanilide Active Hydrolyzes free N-terminal proline. mdpi.com
L-Alanine-p-nitroanilide Active Shows broad specificity for some other N-terminal amino acids. mdpi.com
L-Methionine-p-nitroanilide Active Shows broad specificity for some other N-terminal amino acids. mdpi.com
N-succinyl-Ala-Ala-Pro-Leu-p-nitroanilide No Detectable Activity N-succinylation prevents hydrolysis by the enzyme. mdpi.comresearchgate.net

Enzymology of this compound-Related Hydrolases and Transferases

The metabolism of succinylated amino acids is carried out by a specific set of enzymes, primarily hydrolases and transferases. These enzymes are integral to pathways that catabolize amino acids, often linking their degradation to central metabolic cycles like the tricarboxylic acid (TCA) cycle. While direct enzymatic action on this compound is not extensively documented in major metabolic pathways, the study of enzymes that process structurally similar N-succinylated compounds provides significant insight into the potential biochemical fate of such molecules.

N-Succinyl-L-glutamate 5-semialdehyde:NAD+ Oxidoreductase

N-Succinyl-L-glutamate 5-semialdehyde:NAD+ oxidoreductase (EC 1.2.1.71), also known as succinylglutamate-semialdehyde dehydrogenase or AstD, is a key enzyme in the Arginine Succinyltransferase (AST) pathway. uniprot.orgqmul.ac.ukwikipedia.org This pathway is a route for the catabolism of arginine, which is also linked to proline metabolism. wikipedia.orgwikipedia.org

The enzyme catalyzes the irreversible, NAD+-dependent oxidation of N-succinyl-L-glutamate 5-semialdehyde to N-succinyl-L-glutamate, releasing NADH in the process. qmul.ac.ukwikipedia.orgexpasy.org

Reaction: N-succinyl-L-glutamate 5-semialdehyde + NAD+ + H₂O → N-succinyl-L-glutamate + NADH + 2 H+ uniprot.orgqmul.ac.uk

This reaction is the fourth step in the five-step AST pathway that converts arginine into glutamate (B1630785) and succinate. uniprot.orgqmul.ac.uk The presence of this enzyme underscores a defined metabolic role for N-succinylated intermediates derived from amino acids like arginine and ornithine.

N2-Succinyl-L-arginine Dihydrolase

N2-Succinyl-L-arginine dihydrolase (EC 3.5.3.23), also known as AstB, is the second enzyme in the AST pathway. wikipedia.orgnih.gov It belongs to the hydrolase family and specifically acts on the imidine group of N2-succinyl-L-arginine. wikipedia.orguniprot.org

The enzyme catalyzes the hydrolysis of N2-succinyl-L-arginine to produce N2-succinyl-L-ornithine, ammonia, and carbon dioxide. wikipedia.orguniprot.org

Reaction: N2-succinyl-L-arginine + 2 H₂O → N2-succinyl-L-ornithine + 2 NH₃ + CO₂ wikipedia.org

N-Succinyl-L,L-diaminopimelic Acid Desuccinylase (DapE) and its Relevance to Succinylated Substrates

N-Succinyl-L,L-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) is a metallohydrolase found in bacteria that is essential for the biosynthesis of lysine (B10760008) and meso-diaminopimelate (m-DAP), a critical component of the peptidoglycan cell wall in many bacterial species. nih.govluc.edumdpi.com

DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to yield L,L-diaminopimelic acid (L,L-DAP) and succinate. nih.govuniprot.org

Reaction: N-succinyl-L,L-diaminopimelic acid + H₂O → L,L-diaminopimelic acid + succinate nih.gov

Extensive studies on the substrate specificity of DapE from Haemophilus influenzae have demonstrated its high degree of selectivity. marquette.edunih.gov The enzyme is active only on the L,L-stereoisomer of its natural substrate, SDAP, and shows no activity towards D,L-, L,D-, or D,D-SDAP. uniprot.orgmarquette.edunih.gov Furthermore, DapE was found to be inactive towards several other N-acylated amino acids, including various acetylated amino acids. marquette.edunih.gov This high specificity suggests that the precise stereochemistry of the diaminopimelate core and the presence of the succinyl group are both critical for recognition and catalysis. marquette.edunih.govsemanticscholar.org Given this stringent substrate requirement, it is highly improbable that DapE would exhibit activity on this compound, which possesses a distinct cyclic amino acid structure. The study of DapE underscores the principle that enzymes acting on succinylated amino acids are often highly tailored to their specific endogenous substrates.

**Table 2: Substrate Specificity of DapE from *Haemophilus influenzae***

Substrate Tested Enzymatic Activity Reference
N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) Active uniprot.orgmarquette.edunih.gov
N-succinyl-D,L-diaminopimelic acid Inactive uniprot.orgmarquette.edunih.gov
N-succinyl-L,D-diaminopimelic acid Inactive uniprot.orgmarquette.edunih.gov
N-succinyl-D,D-diaminopimelic acid Inactive uniprot.orgmarquette.edunih.gov
Various Acetylated Amino Acids Inactive marquette.edunih.gov

Transaminases Involving Succinyl Intermediates in Amino Acid Conversion

Transaminases (or aminotransferases) are pivotal enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. Several important metabolic pathways involve transamination reactions where succinylated molecules are either substrates or products, linking amino acid catabolism to the TCA cycle.

One prominent example is found within the AST pathway. After N2-Succinyl-L-arginine dihydrolase (AstB) produces N2-succinyl-L-ornithine, the next step is catalyzed by succinylornithine transaminase (AstC; EC 2.6.1.11). This enzyme transfers the amino group from N2-succinyl-L-ornithine to α-ketoglutarate, producing N-succinyl-L-glutamate 5-semialdehyde and L-glutamate. smpdb.caecmdb.ca

Another major connection involves the catabolism of several amino acids to succinyl-CoA, a key intermediate of the TCA cycle. The degradation pathways of the branched-chain amino acids isoleucine and valine, as well as methionine, converge on the production of propionyl-CoA, which is subsequently converted to succinyl-CoA. nyu.edunih.govlsuhsc.edu The initial step for the branched-chain amino acids is a transamination reaction catalyzed by a branched-chain amino acid aminotransferase. nih.govlsuhsc.edu While this initial transamination does not directly involve a succinylated molecule, the subsequent pathway funnels the carbon skeleton into succinyl-CoA, demonstrating a crucial role for transaminases in directing amino acids toward succinyl intermediate formation. libretexts.orgdroracle.ai

Structural Basis of N Succinyl L Proline Recognition and Catalysis

Conformational Analysis of N-Succinyl-L-proline in Enzyme Active Sites

The binding of a substrate like this compound to an enzyme's active site is a dynamic process that often involves conformational changes in both the ligand and the enzyme. This "induced fit" model, first proposed by Koshland, suggests that the enzyme's active site is not a rigid lock but a flexible structure that adapts to the shape of the incoming substrate. nih.gov This interaction ensures optimal positioning of the substrate for catalysis.

While crystal structures specifically detailing the conformation of this compound within an enzyme active site are not abundantly available, extensive research on homologous substrates and related enzymes provides significant insights. For instance, studies on the Fe(II)- and α-ketoglutarate (α-KG)-dependent dioxygenase SadA from Burkholderia ambifaria AMMD, which hydroxylates N-substituted amino acids, offer a strong model. tandfonline.comnih.gov In its apo state (without a bound substrate), the active site of enzymes like SadA is accessible. tandfonline.com Upon binding of a cofactor, such as NADPH or a metal ion like Fe(II) (or a Zn(II) substitute in crystallographic studies), and the co-substrate α-KG, the enzyme undergoes a conformational change that prepares it for substrate binding. tandfonline.comnih.gov

The binding of the N-succinyl moiety and the proline ring of the substrate induces further conformational adjustments. The enzyme structure closes around the substrate, occluding the active site from the solvent and creating a specific microenvironment for the chemical reaction. tandfonline.com The proline ring, with its inherent conformational rigidity, and the more flexible succinyl group are precisely oriented by interactions with active site residues. This precise positioning is crucial for the stereoselectivity of the subsequent enzymatic reaction. For example, in SadA, the substrate is positioned to facilitate hydroxylation at a specific carbon atom. tandfonline.comnih.gov

Molecular Interactions and Ligand-Binding Models for this compound Substrates

The specific and stable binding of this compound within an enzyme's active site is governed by a network of molecular interactions. These interactions ensure the substrate's proper orientation for catalysis. Using insights from related substrates like N-succinyl-L-leucine (NSLeu) in the SadA active site, a ligand-binding model for this compound can be constructed. tandfonline.comnih.gov

The key interactions typically involve:

Metal Coordination: In metalloenzymes like SadA and carboxypeptidases, a crucial interaction involves a metal ion, typically Fe(II) in dioxygenases or Zn(II) in carboxypeptidases. tandfonline.comwikipedia.org The carboxyl groups of the N-succinyl moiety and the proline can coordinate with the metal ion, either directly or through a water molecule. In SadA, α-ketoglutarate binds to the metal ion in a bidentate manner via its 1-carboxylate and 2-oxo groups, and the substrate is believed to bind nearby. nih.govplos.org

Hydrogen Bonding: The carboxyl and amide groups of this compound are prime candidates for forming hydrogen bonds with polar amino acid residues in the active site, such as tyrosine, asparagine, and lysine (B10760008). tandfonline.com These bonds anchor the substrate in a specific conformation. For example, in the proposed catalytic mechanism of RrQR, a quinuclidinone reductase, a tyrosine residue (Tyr181) acts as a proton donor, an interaction facilitated by a hydrogen-bonding network involving other residues like Asn138 and Lys185. tandfonline.com

A substrate-binding model for this compound in an enzyme like SadA would show the succinyl group's terminal carboxylate interacting with positively charged or polar residues, while the proline ring is positioned in a pocket that accommodates its shape and directs the catalytic reaction to a specific site on the ring. nih.govplos.org

Table 1: Predicted Molecular Interactions for this compound in an Enzyme Active Site

Interaction Type Substrate Moiety Involved Potential Interacting Enzyme Residues
Metal Coordination Carboxyl groups His, Asp, Glu (coordinating the metal ion)
Hydrogen Bonding Carboxyl groups, Amide carbonyl Tyr, Asn, Lys, Arg, Ser
Hydrophobic Interactions Pyrrolidine ring, Succinyl chain Leu, Val, Ile, Phe, Ala

Mechanistic Insights into Enzymatic Transformations of this compound and its Derivatives

The enzyme SadA is a Fe(II)- and α-ketoglutarate-dependent dioxygenase that catalyzes the stereoselective hydroxylation of N-substituted L-amino acids. nih.gov While its primary studied substrate is N-succinyl-L-leucine (NSLeu), the mechanism provides a direct analogy for the hydroxylation of this compound. tandfonline.commdpi.com The reaction proceeds through a radical mechanism involving a high-valent iron-oxo intermediate. researchgate.net

The catalytic cycle can be summarized as follows:

The co-substrate, α-ketoglutarate, and the primary substrate, this compound, bind to the active site containing the Fe(II) center.

Molecular oxygen (O₂) binds to the iron center.

A nucleophilic attack on the adjacent carbonyl carbon of α-ketoglutarate leads to its oxidative decarboxylation, forming succinate (B1194679) and a highly reactive Fe(IV)=O (ferryl-oxo) intermediate. researchgate.netd-nb.info

This powerful oxidizing species abstracts a hydrogen atom from the C3 position of the proline ring of the bound substrate, creating a substrate radical.

A "rebound" mechanism follows, where the hydroxyl group from the now Fe(III)-OH species is transferred to the substrate radical, resulting in the formation of hydroxylated this compound. d-nb.info

This mechanism is characterized by high regio- and stereoselectivity, which is dictated by the precise positioning of the substrate within the active site. tandfonline.comnih.gov SadA, for instance, catalyzes (R)-selective hydroxylation at the C3 position of its substrates. tandfonline.comnih.gov

This compound can also act as a substrate or inhibitor for carboxypeptidases, which are metalloproteases that cleave peptide bonds at the C-terminus of a polypeptide chain. wikipedia.orgcymitquimica.com The study of succinyl-L-proline was instrumental in the development of ACE inhibitors like captopril (B1668294). wikipedia.orgahajournals.org Carboxypeptidase A, a well-studied example, contains a Zn(II) ion in its active site that is essential for catalysis. wikipedia.org

The mechanism of amide bond hydrolysis in carboxypeptidases generally involves the following steps:

The substrate, this compound, binds to the active site. The terminal carboxyl group of the succinyl moiety likely interacts with a positively charged residue, while the proline's carboxyl group coordinates to the Zn(II) ion.

The zinc ion polarizes the carbonyl group of the amide bond that is to be cleaved, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

A water molecule, activated by a general base catalyst in the active site (such as a glutamate (B1630785) residue), acts as the nucleophile, attacking the polarized carbonyl carbon. This forms a tetrahedral intermediate. pnas.org

The tetrahedral intermediate is stabilized by the zinc ion and other active site residues.

The intermediate collapses, leading to the cleavage of the amide bond. A proton is transferred to the nitrogen of the leaving group (the proline moiety), facilitated by a general acid catalyst in the active site (which could be the same glutamate residue, now protonated). pnas.org

The products, succinic acid and L-proline, are released from the active site.

The enzyme's specificity for substrates like this compound highlights the importance of the terminal carboxyl group for binding and catalysis. pnas.org

Research Applications and Methodological Contributions of N Succinyl L Proline

Utilization in Biochemical Pathway Elucidation and Metabolic Profiling

N-Succinyl-L-proline and other succinylated amino acids serve as important probes in the study of metabolic networks. Their detection and quantification can provide insights into cellular physiology and the impact of external factors on metabolic pathways.

Applications in Metabolomics Studies of Succinylated Amino Acids

Metabolomics, the large-scale study of small molecules within cells, has utilized N-succinylated amino acids to understand complex biological processes. For instance, urinary metabolomics studies in pregnant women have investigated the link between metal exposure and amino acid metabolism. In these studies, various succinylated amino acids, including intermediates of arginine and proline metabolism, were identified and quantified to assess metabolic stress. nih.gov Research has shown that exposure to certain metals can significantly alter the levels of these metabolites, indicating a disruption in amino acid metabolic pathways such as tryptophan, arginine, proline, tyrosine, and lysine (B10760008) metabolism. nih.gov

Furthermore, the process of succinylation, a post-translational modification where a succinyl group is added to a lysine residue of a protein, has been identified as a key regulator of metabolic pathways. nih.gov Studies have revealed that lysine succinylation is widespread in bacteria and is involved in core metabolic processes like the tricarboxylic acid (TCA) cycle. nih.gov The identification of thousands of succinylation sites on numerous proteins underscores the importance of this modification in cellular physiology. nih.gov Integrated metabolome and proteome profiling have been employed to understand the role of succinylation in various organisms. For example, in the bacterium Aeromonas hydrophila, lysine succinylation of the enzyme LuxS was found to affect the activated methyl cycle and amino acid metabolism. nih.gov Similarly, in the context of cardiac function, metabolomics-assisted proteomics has revealed that lysine succinylation is a significant regulator. pnas.orgresearchgate.net

Role in Biocatalysis and Industrial Biotechnology for Chiral Compound Production

The chirality of molecules is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This compound has played a role in the development of biocatalytic methods for producing enantiomerically pure compounds. chemimpex.com

Development and Engineering of Enzyme Biocatalysts (e.g., SadA variants)

Enzymes are powerful tools in biotechnology for catalyzing specific chemical reactions. Researchers have focused on discovering and engineering enzymes for the synthesis of valuable chiral molecules. One such enzyme is SadA, a dioxygenase from Burkholderia ambifaria AMMD, which catalyzes the stereoselective C3-hydroxylation of N-substituted L-amino acids, particularly N-succinyl-L-leucine. plos.org This reaction is significant for producing (2S,3R)-3-hydroxyleucine, a component of certain antibiotics and platelet aggregation inhibitors. plos.org

Structural and mutational studies of SadA have provided insights into its substrate specificity and stereoselectivity, paving the way for the rational design of SadA variants. plos.orgresearchgate.net These engineered variants can recognize a broader range of N-succinyl L-amino acids, expanding their utility in synthesizing various hydroxylated amino acids. plos.org For example, a two-step enzymatic process has been developed to produce β-hydroxy α-amino acids, where SadA hydroxylates an N-succinyl L-amino acid, followed by the removal of the succinyl group by another enzyme. nih.gov Furthermore, directed evolution has been used to engineer SadA variants that can catalyze site-selective azidation of succinylated amino acids, demonstrating the potential to install non-native functional groups into organic molecules. nih.gov

The table below summarizes key findings related to the development and engineering of SadA and other biocatalysts.

Enzyme/SystemSubstrate(s)Product(s)Key Findings
SadA (Wild-Type) N-succinyl-L-leucineN-succinyl-(2S,3R)-3-hydroxyleucineStereoselectively hydroxylates N-substituted branched-chain L-amino acids. plos.org
SadA and LasA N-succinyl L-amino acidsβ-hydroxy α-amino acidsA two-step biocatalytic cascade for the production of valuable chiral building blocks. nih.gov
Engineered SadA Variants Succinylated amino acids and aminesAzidated productsDirected evolution enabled site-selective C-H azidation, expanding the synthetic capabilities of biocatalysts. nih.gov
N-succinyl-amino acid racemase (NSAR) and L-acylase Racemic N-acetyl-L-homophenylalanineL-homophenylalanineA whole-cell biocatalyst system for the production of enantiopure amino acids. researchgate.net
NSAR and L-carbamoylase D-N-carbamoyl-α-amino acidL-α-amino acidCoupling these enzymes allows for the racemization and subsequent hydrolysis to produce enantiopure L-amino acids. frontiersin.org

Synthesis of Acyl-amino Acids for Various Research Purposes

N-acyl-amino acids, including this compound, are synthesized for a variety of research and industrial applications. These compounds can act as surfactants with desirable properties like low inflammatory potential and biodegradability. uni-duesseldorf.de The conventional chemical synthesis of N-acyl-amino acids often relies on the Schotten-Baumann reaction, which can involve harsh chemicals. uni-duesseldorf.deresearchgate.net

Biocatalytic approaches using enzymes like aminoacylases are being explored as a greener alternative for the synthesis of N-acyl-L-amino acids in aqueous media. uni-duesseldorf.denih.gov These enzymes can catalyze the formation of an amide bond between a fatty acid and an amino acid. uni-duesseldorf.de While the industrial use of aminoacylases has primarily focused on the hydrolysis of N-acetyl-amino acids to produce enantiomerically pure L-amino acids, research is ongoing to improve their synthetic capabilities. uni-duesseldorf.de The development of novel aminoacylases that can accept long-chain fatty acids as substrates is a key area of investigation. nih.gov

Contributions to Rational Design of Biologically Active Molecules

The principles of rational drug design involve creating new medications based on a scientific understanding of their biological targets. This compound has a historical significance in this field, particularly in the development of enzyme inhibitors.

Design of Enzyme Inhibitors and Specific Substrates

A landmark example of rational drug design is the development of inhibitors for the angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. core.ac.uk Based on a hypothetical model of the ACE active site, researchers at Squibb designed and synthesized a series of compounds, with this compound being a key lead substance. core.ac.ukahajournals.orglaskerfoundation.org Although this compound itself was a weak inhibitor of ACE, it was found to be specific, inhibiting the actions of angiotensin I while not affecting angiotensin II. ahajournals.orgwikipedia.org

This initial finding spurred the synthesis of around 60 further compounds in a logical sequence to optimize binding to the ACE active site. core.ac.ukahajournals.org This systematic approach, which involved modifying the structure of this compound, ultimately led to the development of captopril (B1668294), a potent and orally active ACE inhibitor. ahajournals.orglaskerfoundation.org The key modification was the replacement of the succinyl carboxyl group with a sulfhydryl group, which had a much greater affinity for the zinc ion in the enzyme's active site. wikipedia.org The journey from the weakly potent this compound to the highly effective captopril is a classic case study in the power of rational drug design. ahajournals.org

The table below highlights the progression from this compound to more potent ACE inhibitors.

CompoundKey Structural FeaturePotency as ACE InhibitorSignificance
This compound Succinyl groupWeakDemonstrated specificity for ACE, serving as a crucial lead compound. ahajournals.orglaskerfoundation.org
D-2-methylsuccinyl-L-proline Addition of a methyl group~15 times more inhibitory than this compoundShowed oral activity for ACE inhibition. ahajournals.org
Captopril Replacement of carboxyl with a sulfhydryl group~2,000-fold increase in potency from succinyl carboxylateA highly potent and clinically successful ACE inhibitor. ahajournals.org

Chiral Auxiliary Applications in Stereoselective Chemical Synthesis

In the field of organic chemistry, stereoselective synthesis is critical for producing specific stereoisomers of a molecule, which is particularly important in pharmaceuticals where different enantiomers can have vastly different biological activities. nih.gov A key strategy in achieving this control is the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific, desired stereochemistry. benchchem.com This auxiliary is typically derived from a readily available, enantiomerically pure natural product, such as an amino acid or a carbohydrate. epdf.pub After directing the stereoselective reaction, the auxiliary is removed from the product for potential reuse. benchchem.com

Proline and its derivatives are well-established as effective chiral auxiliaries in a variety of asymmetric transformations. scholaris.ca For instance, proline-derived auxiliaries like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) are highly effective in the asymmetric alkylation of ketones. scholaris.ca However, based on available scientific literature, the specific application of this compound as a chiral auxiliary in stereoselective chemical synthesis is not widely documented. While it was identified as a lead compound for developing other functional molecules, this role is distinct from its use as a temporary stereodirecting group. unesco.orgwdh.ac.id

In Vitro Biological Studies and Cellular Response Investigations

This compound has been the subject of various in vitro biological studies to investigate its effects on cellular processes. A significant finding is its role in promoting the growth of hematopoietic stem cells in a laboratory setting. This suggests a potential influence on cell proliferation and differentiation within this specific cell lineage.

Beyond this, research has explored its function as an enzyme inhibitor. This compound is recognized as a specific, competitive inhibitor of Angiotensin-Converting Enzyme (ACE). epdf.pubuni-leipzig.de Its inhibitory activity, while present, is noted to be less potent than that of the well-known ACE inhibitor, captopril. nih.gov This inhibitory action was a foundational observation that led to the development of more potent ACE inhibitors. wdh.ac.id

Further cellular response investigations have shown that this compound can interfere with T-cell activation signals. In in vitro models using T-cell hybridomas, the compound was found to partially inhibit the production of Interleukin-2 (IL-2) following activation. nih.gov In contrast, it did not show inhibitory effects on the activity of Lethal Factor (LF), a component of the anthrax toxin, in other in vitro assays. nih.gov

The following table summarizes the observed in vitro biological activities of this compound from various investigations.

Biological Target/System Compound Observed Effect Study Context
Hematopoietic Stem CellsThis compoundGrowth PromotionIn Vitro
Angiotensin-Converting Enzyme (ACE)This compoundCompetitive InhibitionIn Vitro Enzyme Assay epdf.pubuni-leipzig.de
T-Cell HybridomasThis compoundPartial inhibition of IL-2 productionIn Vitro Cell Culture nih.gov
Lethal Factor (LF) ProteaseThis compoundNo inhibition observedIn Vitro Enzyme Assay nih.gov

Future Research Directions for N Succinyl L Proline

Advanced Biocatalyst Engineering for Novel N-Succinyl-L-proline Derivatives

The synthesis of novel chemical entities is a cornerstone of drug discovery and materials science. Engineering biocatalysts to act on this compound offers a pathway to creating a diverse range of derivatives with unique properties. Future research should focus on the discovery and engineering of enzymes capable of modifying the this compound scaffold.

A promising avenue involves the exploration of Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG DOs). nih.govresearchgate.net These enzymes are known to catalyze the challenging hydroxylation of unactivated C-H bonds with high regio- and stereoselectivity. nih.gov For instance, the enzyme SadA has been successfully used for the stereoselective β-hydroxylation of other N-succinylated amino acids, such as N-succinyl L-leucine. researchgate.net Research efforts could be directed toward engineering SadA or discovering novel proline hydroxylases to specifically introduce hydroxyl groups onto the proline ring or the succinyl chain of this compound. Techniques like directed evolution and site-directed mutagenesis could be employed to alter the substrate specificity and improve the catalytic efficiency of these enzymes for this specific substrate. nih.gov The creation of hydroxylated this compound derivatives could generate valuable chiral building blocks for the synthesis of complex pharmaceuticals. mdpi.com

The development of multi-enzyme cascades represents another critical research direction. nih.gov These systems can be designed to perform sequential modifications, leading to highly complex molecules. For example, a cascade could involve an engineered hydroxylase followed by a transaminase or a lyase to introduce further functional diversity. illinois.edu

Table 1: Potential Biocatalytic Modifications of this compound
Enzyme ClassPotential ReactionExample PrecedentPotential Application of Derivative
Dioxygenases (e.g., SadA, Proline Hydroxylases)Regio- and stereoselective hydroxylationHydroxylation of N-succinyl L-leucine by SadA researchgate.netChiral building blocks for pharmaceuticals mdpi.com
IsomerasesConversion to stereoisomersIsomerization of D-fructose to D-psicose illinois.eduProbing stereospecific biological interactions
LyasesNon-hydrolytic bond cleavage or formationSynthesis of D-substituted phenylalanines illinois.eduCreation of novel amino acid analogs
TransaminasesIntroduction of an amine groupSynthesis of chiral amines for drug intermediates illinois.eduDevelopment of peptide mimetics

Comprehensive Elucidation of Undocumented Biological Roles and Natural Occurrence

Currently, the natural occurrence and specific biological functions of this compound are not well-documented. ontosight.ai Research is needed to determine if this compound is a natural metabolite in certain organisms and to uncover its potential roles in cellular processes. Investigations could begin by screening for its presence in various biological sources, from microorganisms to plants and animals, using advanced analytical techniques like mass spectrometry.

Given that its parent molecule, L-proline, plays critical roles in protein structure, collagen stability, and as an osmoprotectant and signaling molecule in plants under stress, it is plausible that N-succinylation serves as a regulatory modification. researchgate.netbocsci.com Future studies could explore whether this compound is involved in stress response pathways in plants or has unique signaling functions in mammalian systems. researchgate.net L-proline is known to have complex roles in the central nervous system, contributing to both excitatory and inhibitory neurotransmission. nih.gov A key research question is whether this compound can modulate these neurological activities. Furthermore, its application in biochemical research to study amino acid metabolism suggests it may act as an intermediate or regulator in these pathways. chemimpex.com Elucidating these functions could reveal new therapeutic targets or biotechnological applications.

Application in High-Throughput Screening Methodologies for New Biochemical Activities

High-throughput screening (HTS) is a powerful method for discovering new bioactive molecules and enzymatic functions from large chemical libraries. stanford.edu this compound and the novel derivatives generated through biocatalyst engineering (as described in 6.1) could be incorporated into such screening campaigns.

One major direction is the development of specific HTS assays to identify enzymes that metabolize this compound or its derivatives. A precedent for this exists in the development of reliable spectrophotometric assays for N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which were designed to be conducive to HTS for inhibitor discovery. luc.edu Similar assays could be created to find enzymes that synthesize, degrade, or modify this compound, potentially uncovering novel metabolic pathways.

Another approach involves using this compound and its analogs as probes in HTS campaigns to identify new drug targets or bioactive agents. For instance, these compounds could be screened against a wide array of protein targets, such as proteases, kinases, or receptors, to identify specific inhibitors or modulators. The development of biosensor-assisted HTS platforms, which have been successfully used to optimize amino acid production, could also be adapted to screen for cells or enzymes with enhanced capabilities for producing or utilizing this compound derivatives. researchgate.net

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To fully comprehend the biological impact of this compound, research must move beyond single-target assays toward a more holistic, systems-level perspective. The integration of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this. nih.govmdpi.com

Future studies should employ these techniques to map the global cellular response to this compound. For example, cells or organisms could be treated with the compound, followed by a multi-omics analysis to observe changes in gene expression (transcriptomics), protein abundance (proteomics), and the levels of other metabolites (metabolomics). mdpi.comchalmers.se This approach can reveal the full spectrum of pathways affected by the compound, helping to elucidate its mechanism of action and potential off-target effects. mdpi.com

By coupling multi-omics data with computational network modeling, researchers can construct detailed models of the cellular networks that this compound interacts with. annualreviews.org This systems biology strategy can help identify key regulatory nodes and predict downstream biological effects, providing a comprehensive understanding that is unattainable through traditional methods alone. nih.govchalmers.se Such an approach has been used to study complex diseases and cellular processes, and its application here could uncover the undocumented biological roles of this compound and prioritize its most promising derivatives for further development. nih.gov

Table 2: Application of Multi-Omics Approaches to this compound Research
Omics TechniqueObjectivePotential FindingsReference Application
TranscriptomicsMeasure changes in gene expression in response to the compound.Identify signaling pathways and transcription factors regulated by this compound.Defining global trends in tissue development and disease. nih.gov
ProteomicsQuantify changes in protein levels and post-translational modifications.Uncover protein targets and cellular machinery directly interacting with the compound.Characterizing cellular responses to recombinant protein production. chalmers.se
MetabolomicsProfile changes in the levels of small-molecule metabolites.Map metabolic pathways influenced by this compound and identify its metabolic fate.Revealing metabolic responses to drug compounds in disease models. mdpi.com
Systems BiologyIntegrate multi-omics data into computational models.Provide a holistic view of the compound's mechanism of action and predict its system-wide effects.Extracting prioritized drug targets from complex datasets. nih.govannualreviews.org

Q & A

Q. What frameworks support rigorous literature reviews on this compound?

  • Answer :
  • Database searches : Use SciFinder or Reaxys to filter primary sources (e.g., synthetic protocols, crystal structures) and exclude unreliable platforms (e.g., BenchChem) .
  • Critical appraisal : Evaluate studies for methodological flaws (e.g., unvalidated purity claims, small sample sizes) .
  • Hypothesis generation : Identify gaps (e.g., limited in vivo toxicity data) to justify new experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.